2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-(3-((Naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound featuring a naphthalene moiety, an indole ring, and a pyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the naphthalene moiety, which undergoes a series of functional group transformations to introduce the thioether linkage. The indole ring is then synthesized separately and coupled with the naphthalene derivative under specific conditions. Finally, the pyrrolidine group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-((Naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The pyrrolidine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-((Naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-((Naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(morpholin-1-yl)ethanone
- 2-(3-((Naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of the pyrrolidine group, which can influence its reactivity and interaction with biological targets
Biological Activity
2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a naphthalene moiety, an indole ring, and a pyrrolidine group, enable diverse biological interactions. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Structural Features
The compound's structure can be summarized as follows:
Component | Description |
---|---|
Naphthalene Moiety | Provides hydrophobic interactions and potential π-π stacking with biological targets. |
Indole Ring | Known for its role in various biologically active compounds; facilitates hydrogen bonding and aromatic interactions. |
Pyrrolidine Group | Enhances solubility and may improve pharmacokinetic properties. |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Indole Core : The indole core is synthesized via Fischer indole synthesis.
- Introduction of the Naphthylmethylthio Group : Reaction with naphthalen-1-ylmethylthiol in the presence of a base forms the thioether linkage.
- Attachment of the Pyrrolidine Ring : Alkylation with a pyrrolidine derivative using a strong base.
This multi-step synthesis allows for the incorporation of various functional groups that enhance the compound's reactivity and potential applications in research.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For example, analogues containing indole and naphthalene moieties have shown effectiveness against various cancer cell lines, primarily due to their ability to interact with DNA and inhibit cell proliferation .
Case Study : A study demonstrated that related indole derivatives displayed IC50 values lower than standard anticancer drugs like doxorubicin, indicating strong cytotoxic effects against A431 and Jurkat cells .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Thioether linkages and aromatic rings can enhance interaction with microbial targets, leading to inhibition of growth. For instance, derivatives with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing promising results .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The indole moiety may facilitate binding to specific receptors involved in cancer progression.
- Enzyme Inhibition : The compound could interact with enzymes critical for cellular metabolism or DNA replication.
Molecular dynamics simulations have shown that compounds with similar structures primarily interact through hydrophobic contacts, which are crucial for their biological efficacy .
Research Applications
The unique combination of functional groups in this compound makes it a versatile candidate for:
Medicinal Chemistry : Exploration as a pharmaceutical agent targeting neurological disorders or various cancers.
Organic Synthesis : Serving as a building block for synthesizing more complex molecules.
Material Science : Developing novel materials with specific electronic or optical properties due to its unique structure .
Properties
IUPAC Name |
2-[3-(naphthalen-1-ylmethylsulfanyl)indol-1-yl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c28-25(26-14-5-6-15-26)17-27-16-24(22-12-3-4-13-23(22)27)29-18-20-10-7-9-19-8-1-2-11-21(19)20/h1-4,7-13,16H,5-6,14-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIJFERDUQWBCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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